molecular formula C18H12N4O3S B2912644 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 361481-88-1

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Numéro de catalogue B2912644
Numéro CAS: 361481-88-1
Poids moléculaire: 364.38
Clé InChI: BYJIHQAEXLZORT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, commonly known as DT-13, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isoindoline-1,3-dione derivatives and exhibits potent anticancer properties. The compound has shown promising results in preclinical studies and has the potential to become a valuable addition to the current arsenal of anticancer drugs.

Mécanisme D'action

DT-13 exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell proliferation and survival. It inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and promotes cell growth and survival. DT-13 also inhibits the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. In addition, DT-13 inhibits the NF-κB pathway, which is involved in inflammation and immune response and is frequently activated in cancer.
Biochemical and physiological effects:
DT-13 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is a critical process for tumor growth and metastasis. In addition, DT-13 has been shown to modulate the expression of various genes involved in cancer cell proliferation, survival, and invasion.

Avantages Et Limitations Des Expériences En Laboratoire

DT-13 is a valuable tool for studying the molecular mechanisms involved in cancer cell proliferation and survival. It exhibits potent anticancer properties and can be used to screen for novel anticancer drugs. However, DT-13 has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. In addition, DT-13 has not been extensively tested in animal models, and its toxicity profile is not well established.

Orientations Futures

DT-13 has the potential to become a valuable addition to the current arsenal of anticancer drugs. Future research should focus on further characterizing the pharmacokinetic and pharmacodynamic properties of DT-13 and testing its efficacy in animal models. In addition, DT-13 should be tested in combination with other anticancer drugs to determine its potential for synergistic effects. Finally, the development of DT-13 analogs with improved pharmacokinetic and pharmacodynamic properties should be explored.

Méthodes De Synthèse

DT-13 can be synthesized by the reaction of 2-(1,3-dioxoisoindolin-2-yl)acetic acid with 4-(pyridin-4-yl)thiazol-2-amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions and yields a pure product that can be further characterized by various analytical techniques such as NMR, IR, and mass spectrometry.

Applications De Recherche Scientifique

DT-13 has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. In addition, DT-13 has been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.

Propriétés

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-15(9-22-16(24)12-3-1-2-4-13(12)17(22)25)21-18-20-14(10-26-18)11-5-7-19-8-6-11/h1-8,10H,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIHQAEXLZORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.